molecular formula C21H21FN8O2 B11520536 N-(4-fluorophenyl)-4-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

N-(4-fluorophenyl)-4-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11520536
M. Wt: 436.4 g/mol
InChI Key: VBVPQGPZGLEJNH-UCQKPKSFSA-N
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Description

N-(4-FLUOROPHENYL)-4-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a fluorophenyl group, a nitrophenyl group, and a piperidinyl group, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-4-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the triazine core.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of a hydrazine derivative with an aldehyde or ketone.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction.

    Incorporation of the Piperidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-4-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halides or alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups to the triazine core.

Scientific Research Applications

N-(4-FLUOROPHENYL)-4-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

    Agriculture: The compound may have applications as a pesticide or herbicide.

    Materials Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-4-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-CHLOROPHENYL)-4-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
  • **N-(4-BROMOPHENYL)-4-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of N-(4-FLUOROPHENYL)-4-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific structural features, such as the presence of a fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H21FN8O2

Molecular Weight

436.4 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-2-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21FN8O2/c22-16-8-10-17(11-9-16)24-19-25-20(27-21(26-19)29-12-4-1-5-13-29)28-23-14-15-6-2-3-7-18(15)30(31)32/h2-3,6-11,14H,1,4-5,12-13H2,(H2,24,25,26,27,28)/b23-14-

InChI Key

VBVPQGPZGLEJNH-UCQKPKSFSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3[N+](=O)[O-])NC4=CC=C(C=C4)F

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC=C(C=C4)F

Origin of Product

United States

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